4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a furan ring attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, ethoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amino group is sulfonated using chlorosulfonic acid to form the corresponding sulfonamide.
Furan Ring Introduction: The furan ring is introduced via a coupling reaction with a furan-containing reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro and ethoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide: shares similarities with other benzenesulfonamide derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4S/c1-3-21-15-5-4-13(9-14(15)16)22(18,19)17-11(2)8-12-6-7-20-10-12/h4-7,9-11,17H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJGYWKYHQQXGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)CC2=COC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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